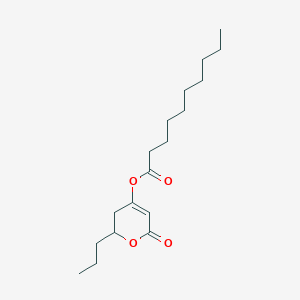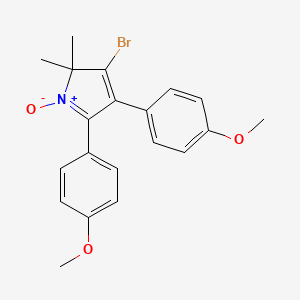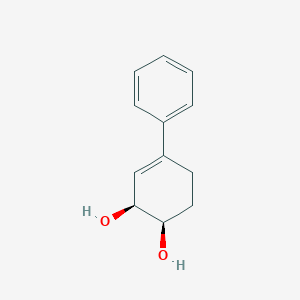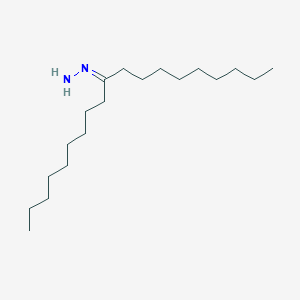
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate is an organic compound belonging to the class of dihydropyrans Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate typically involves the reaction of 3,6-dihydro-2H-pyran with a decanoic acid derivative under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the decanoic acid reacts with the hydroxyl group of the dihydropyran to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyran ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Applications De Recherche Scientifique
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the decanoate ester group.
2,3-Dihydro-4H-pyran: Another dihydropyran derivative with different substitution patterns.
Uniqueness
6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and potential applications. The presence of the decanoate ester group enhances its solubility and reactivity, making it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
89707-09-5 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(6-oxo-2-propyl-2,3-dihydropyran-4-yl) decanoate |
InChI |
InChI=1S/C18H30O4/c1-3-5-6-7-8-9-10-12-17(19)22-16-13-15(11-4-2)21-18(20)14-16/h14-15H,3-13H2,1-2H3 |
Clé InChI |
RGOCNZATTAKIBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC(=O)OC(C1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B14374251.png)



![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)

![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)


![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)


![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
